![molecular formula C17H15BrClN3O3 B2631404 N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide CAS No. 478033-70-4](/img/structure/B2631404.png)
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular weight. It may also include its appearance (solid, liquid, gas, color, etc.) and its smell if applicable .
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties can include acidity or basicity, reactivity with other chemicals, and stability .科学的研究の応用
Antibacterial Activity
The compound under discussion and its derivatives have been extensively studied for their antibacterial properties. Research has demonstrated that various substituted 1,3,4-oxadiazole compounds, related to the chemical structure , show significant antimicrobial activity against a range of bacterial strains. For instance, compounds synthesized from aryl/aralkyl organic acids and 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide have been found active against selected microbial species, indicating the potential of these compounds in antibacterial applications (Gul et al., 2017). Another study highlighted the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus showing considerable antibacterial potential against various strains, including Salmonella typhi, Escherichia coli, and others, underscoring the significance of the chemical scaffold in antibacterial research (Iqbal et al., 2017).
Antimicrobial Evaluation
The antimicrobial evaluation of related compounds further supports their utility in combating microbial infections. One study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial and hemolytic activity. This research demonstrated that such compounds possess variable antimicrobial efficacy relative to reference standards, with some showing significant potency, thereby suggesting the therapeutic potential of these molecules in antimicrobial drug development (Desai et al., 2008).
Antifungal and Antibacterial Potential
Further investigations into the structure-activity relationships of similar chemical entities have identified compounds with notable antifungal and antibacterial properties. The synthesis and characterization of novel N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of specific enzymes, showcasing the versatility of this chemical framework in drug discovery (Siddiqui et al., 2014).
Safety And Hazards
特性
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN3O3/c1-21-17(24)22(14-8-4-12(19)5-9-14)16(25-21)10-15(23)20-13-6-2-11(18)3-7-13/h2-9,16H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHOYUERBWXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

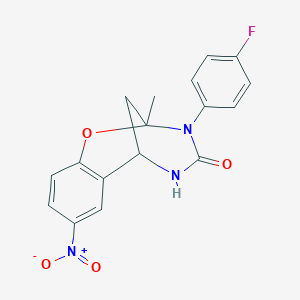

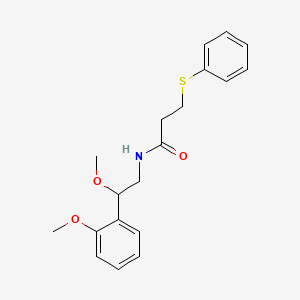
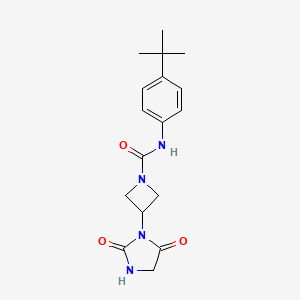
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)
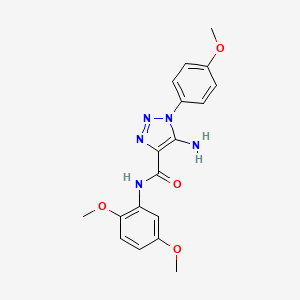
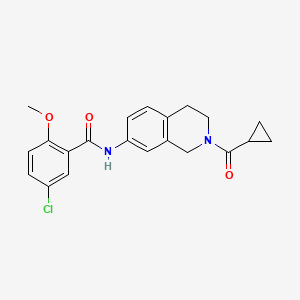
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)
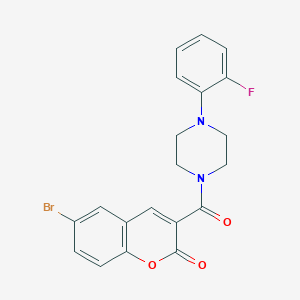
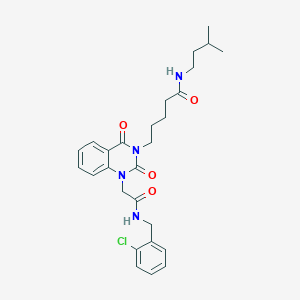
![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)
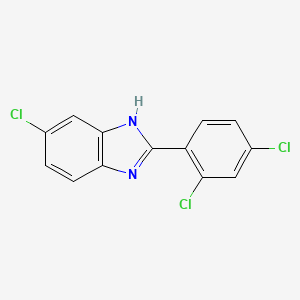
![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)